4-(1,1,2,2-Tetrafluoroethoxy)toluene
Description
Significance of Fluorine in Organic Chemistry and Material Science
Fluorine's role in organic chemistry and material science is profound, largely owing to its unique atomic properties. numberanalytics.com As the most electroneg gative element, fluorine's presence in an organic molecule dramatically alters its electronic and physical characteristics. numberanalytics.comnih.gov The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with an average bond energy of approximately 480 kJ/mol. wikipedia.orgnumberanalytics.com This exceptional bond strength confers remarkable thermal and chemical stability to fluorinated compounds, making them resistant to degradation under harsh conditions. numberanalytics.comnih.gov
In medicinal chemistry and agrochemicals, the introduction of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target enzymes. numberanalytics.comtaylorandfrancis.com This is attributed to fluorine's ability to act as a bioisostere for hydrogen or a hydroxyl group, while also increasing lipophilicity, which can improve membrane permeability. numberanalytics.com Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. taylorandfrancis.com
In material science, fluorinated polymers, often referred to as fluoropolymers, exhibit exceptional properties such as high thermal stability, chemical inertness, and low surface energy, which translates to water and oil repellency. wikipedia.orgacs.org These characteristics make them invaluable in a wide array of applications, including non-stick coatings, high-performance seals, and advanced electrical insulation. acs.orgman.ac.uk The introduction of fluorine into polymers can also lead to materials with low dielectric constants, which are crucial for high-frequency applications in the electronics industry. nih.gov
Overview of Aryl Ethers with Fluoroalkyl Moieties
Aryl ethers containing fluoroalkyl groups are a prominent subclass of organofluorine compounds. acs.org These molecules feature a fluoroalkyl group linked to an aromatic ring through an ether linkage. This structural motif is prevalent in numerous pharmaceuticals and agrochemicals due to the advantageous properties conferred by the fluoroalkyl group. acs.org The presence of the fluoroalkyl moiety can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. acs.org
The synthesis of fluoroalkyl aryl ethers can be achieved through several methods. The Williamson ether synthesis, a classical method for ether formation, can be employed, though it sometimes requires harsh reaction conditions. acs.org More modern approaches include transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, which often proceed under milder conditions with greater functional group tolerance. acs.org For instance, palladium-catalyzed C–O cross-coupling of aryl bromides with fluorinated alcohols has emerged as a highly effective method. acs.org
The physical and chemical properties of aryl ethers are significantly modulated by the attached fluoroalkyl group. For example, the trifluoromethyl (–CF3) and trifluoromethoxy (–OCF3) groups are known to be strongly electron-withdrawing and can influence the reactivity of the aromatic ring. The tetrafluoroethoxy group, as in the subject compound of this article, also imparts significant changes to the molecule's properties.
Contextualizing 4-(1,1,2,2-Tetrafluoroethoxy)toluene within Fluorinated Aromatics
This compound is a specific example of a fluoroalkyl-substituted aryl ether. Its structure consists of a toluene (B28343) molecule (a benzene (B151609) ring substituted with a methyl group) where a 1,1,2,2-tetrafluoroethoxy group is attached to the aromatic ring at the para-position relative to the methyl group.
Below is a data table summarizing some of the key identifiers and physical properties of this compound.
| Property | Value |
|---|---|
| CAS Number | 1737-11-7 |
| Molecular Formula | C9H8F4O |
| Molecular Weight | 208.15 g/mol |
| Boiling Point | 67-69 °C at 14 mmHg |
| Density | 1.25 g/cm³ |
| Refractive Index | 1.422 |
The study of this compound and related compounds contributes to a deeper understanding of structure-property relationships in the field of organofluorine chemistry and aids in the design of new molecules with tailored functionalities for a variety of applications.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACIXOPZIXUAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169644 | |
| Record name | alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-11-7 | |
| Record name | 1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,β,β-tetrafluoro-p-methylphenetole | |
| Source | European Chemicals Agency (ECHA) | |
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Chemical Reactivity and Mechanistic Investigations of 4 1,1,2,2 Tetrafluoroethoxy Toluene and Its Congeners
Reactions at the Toluene (B28343) Methyl Group
The methyl group of 4-(1,1,2,2-tetrafluoroethoxy)toluene is susceptible to reactions characteristic of benzylic positions, including oxidation and free-radical halogenation. The reactivity is influenced by the stability of the benzylic radical intermediate, which is stabilized by the adjacent aromatic ring.
Oxidation: The methyl group can be oxidized to a carboxylic acid under various conditions. Common oxidizing agents for converting substituted toluenes to their corresponding benzoic acids include potassium permanganate (B83412) (KMnO₄) or chromic acid. More recently, catalytic methods using manganese dioxide (MnO₂) or photo-oxidative processes have been developed for this transformation. researchgate.netuchicago.edu The oxidation of this compound yields 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid, an important intermediate in chemical synthesis. The reaction proceeds through the formation of benzylic intermediates.
Benzylic Halogenation: The substitution of a hydrogen atom on the methyl group with a halogen, typically bromine, can be achieved through a free-radical chain mechanism. nih.govfluorine1.ru This reaction, often referred to as benzylic halogenation, is commonly carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under photo-irradiation. nih.govnih.govacs.org The reaction is initiated by the homolytic cleavage of the bromine source to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of this compound, forming a resonance-stabilized benzylic radical. nih.govnih.gov This intermediate then reacts with a bromine source (Br₂ or NBS) to yield the product, 4-(bromomethyl)-1-(1,1,2,2-tetrafluoroethoxy)benzene, and regenerate the bromine radical to continue the chain reaction. The stability of the benzylic radical is a key factor in the selectivity of this reaction over aromatic ring halogenation. fluorine1.ru Both electron-donating and electron-withdrawing groups on the aromatic ring have been shown to reduce the bond dissociation energy (BDE) of the benzylic C-H bond, which can facilitate radical formation. nih.govacs.org
| Reaction Type | Reagents | Product | General Mechanism |
|---|---|---|---|
| Oxidation | KMnO₄ or other strong oxidants | 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | Oxidation of the benzylic carbon |
| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or light) | 4-(Bromomethyl)-1-(1,1,2,2-tetrafluoroethoxy)benzene | Free-radical chain reaction involving a benzylic radical intermediate |
Reactivity of the Tetrafluoroethoxy Moiety
The 1,1,2,2-tetrafluoroethoxy group is generally characterized by high chemical stability. This stability is attributed to the strength of the carbon-fluorine (C-F) bonds and the carbon-oxygen (C-O) ether linkage.
Ethers are typically unreactive and require strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), for cleavage, usually at elevated temperatures. chemicalbook.comnih.govnih.gov The mechanism for acidic ether cleavage involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). Subsequently, a nucleophile (halide ion) attacks the adjacent carbon atom in either an Sₙ1 or Sₙ2 fashion. nih.govresearchgate.net For an aryl alkyl ether like this compound, cleavage would result in a phenol (B47542) and a fluoroalkyl halide, as nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored. researchgate.net
The electron-withdrawing nature of the fluorine atoms in the tetrafluoroethoxy group decreases the basicity of the ether oxygen, making it less susceptible to protonation compared to non-fluorinated ethers. This inductive effect further enhances the stability of the ether linkage. Studies on fluorinated ethers have shown them to be highly stable, making them suitable as components in applications like battery electrolytes where electrochemical stability is crucial. researchgate.net The cleavage of the robust C-F bonds is even more challenging and typically requires reductive conditions or specialized reagents.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by the combined electronic effects of the methyl group and the tetrafluoroethoxy group.
Methyl Group (-CH₃): This is an electron-donating group (EDG) through an inductive effect (+I). It is considered an activating group, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene. It is an ortho, para-director. prepchem.comchemistryviews.org
Tetrafluoroethoxy Group (-OCF₂CF₂H): This group exhibits opposing electronic effects. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. digitellinc.comcas.cn However, the four highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring by pulling electron density away from it. digitellinc.com In the case of alkoxy groups, the resonance effect typically dominates in directing substitution, but the strong inductive effect of the fluoroalkyl chain makes the tetrafluoroethoxy group a deactivating, ortho, para-directing substituent. cas.cnmdpi.com
| Reaction | Electrophile (E⁺) | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 2-Nitro-4-(1,1,2,2-tetrafluoroethoxy)toluene | The activating methyl group directs substitution to the ortho position. |
| Bromination | Br⁺ | 2-Bromo-4-(1,1,2,2-tetrafluoroethoxy)toluene | The activating methyl group directs substitution to the ortho position. |
| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-4-(1,1,2,2-tetrafluoroethoxy)toluene | The activating methyl group directs substitution, though the deactivating nature of the ring may require harsh conditions. nih.govgoogle.com |
Cross-Coupling Reactions Involving Halo-Substituted Derivatives
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. Halo-substituted derivatives of this compound are valuable substrates for such transformations. A key precursor could be 2-bromo-4-(1,1,2,2-tetrafluoroethoxy)toluene, synthesized via electrophilic bromination of the parent compound.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide. researchgate.netacs.orgorgsyn.orgyoutube.com A bromo-derivative of this compound could react with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or Cs₂CO₃) to form a biaryl product. nih.gov
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. researchgate.netresearchgate.netacs.orgsci-hub.se The bromo-derivative could be coupled with various terminal alkynes to produce substituted alkynes, which are versatile synthetic intermediates.
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. nih.govchemicalbook.comresearchgate.net Reacting a halo-derivative of this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield a substituted alkene product.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst + Base | Biaryl |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) co-catalyst + Base | Arylalkyne |
| Heck | Alkene (CH₂=CHR) | Pd(0) catalyst + Base | Substituted alkene |
Degradation Pathways of Related Tetrafluoroethoxy-Containing Compounds
The environmental fate and degradation of fluorinated compounds are of significant interest due to the stability of the C-F bond. Studies on related per- and polyfluoroalkyl ether acids (PFEAs) provide insight into the potential degradation pathways. The primary routes of degradation involve oxidative or reductive processes that target either the C-O ether linkage or functional groups elsewhere in the molecule. mdpi.com
Under advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, PFEAs show varied reactivity. nih.govdigitellinc.com Perfluoroalkyl ether carboxylic acids (PFECAs) are generally resistant to oxidation. nih.gov However, polyfluoroalkyl ethers containing a C-H bond, such as those with an -O-CFH- moiety, are more susceptible to oxidation by these radicals. digitellinc.com The degradation is often initiated by hydrogen abstraction from the C-H bond, leading to a cascade of reactions that can result in the cleavage of the ether bond. nih.gov
Reductive degradation pathways, utilizing species like hydrated electrons (eₐq⁻), have also been investigated. acs.org For PFECAs, degradation can proceed via cleavage of either C-F or C-O bonds. The presence of the ether oxygen can increase the bond dissociation energy of adjacent C-F bonds, making C-O bond cleavage a competitive pathway. acs.org This cleavage can lead to the formation of unstable perfluoroalcohols, which can further decompose and defluorinate. researchgate.net For this compound, microbial degradation would likely begin with oxidation of the methyl group or hydroxylation of the aromatic ring, as these are more reactive sites than the highly stable tetrafluoroethoxy group. nih.govnih.gov
Radical Chemistry and Fluoroalkylation Mechanisms
The radical chemistry of this compound is primarily centered on the benzylic C-H bonds of the methyl group. As discussed in Section 3.1, the homolytic cleavage of a benzylic C-H bond generates a resonance-stabilized benzylic radical. nih.govresearchgate.net This intermediate is key to reactions like free-radical halogenation. The bond dissociation energy (BDE) of this C-H bond is lowered by the adjacent aromatic ring, and studies have shown that both electron-donating and electron-withdrawing para-substituents can further decrease the BDE by stabilizing the resulting radical through spin delocalization. nih.govacs.org
The tetrafluoroethoxy group is an example of a fluoroalkyl moiety. The incorporation of such groups into organic molecules, known as fluoroalkylation, is a major area of research in medicinal and materials chemistry due to the profound effect of fluorine on a molecule's properties. cas.cn Mechanisms for introducing fluoroalkyl groups can be nucleophilic, electrophilic, or radical-based. The synthesis of this compound itself likely involves the nucleophilic attack of p-cresolate on a tetrafluoroethylating agent. The stability and electronic properties of the tetrafluoroethoxy group make it a desirable substituent for designing molecules with specific characteristics, such as enhanced metabolic stability or altered lipophilicity.
Advanced Spectroscopic Characterization of 4 1,1,2,2 Tetrafluoroethoxy Toluene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(1,1,2,2-Tetrafluoroethoxy)toluene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments within the molecule.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons, due to their differing electronic environments, are expected to appear as two distinct doublets in the aromatic region of the spectrum. The protons ortho to the tetrafluoroethoxy group are slightly deshielded compared to the protons meta to this group. The methyl group protons will present as a singlet in the upfield region. A key feature is the triplet observed for the single proton of the -OCHF₂ group, which arises from coupling to the two adjacent fluorine atoms.
Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | d | 2H | Ar-H (ortho to -CH₃) |
| ~7.05 | d | 2H | Ar-H (ortho to -O-) |
| ~6.10 | tt | 1H | -OCH F₂ |
| ~2.35 | s | 3H | -CH ₃ |
Note: 'd' denotes a doublet, 's' a singlet, and 'tt' a triplet of triplets. Predicted data is based on computational models and empirical data of similar structures.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The carbon atoms of the tetrafluoroethoxy group will be significantly affected by the attached fluorine atoms, leading to characteristic chemical shifts and coupling with fluorine. The aromatic carbons will show distinct signals based on their position relative to the substituents.
Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~156 | C -O (aromatic) |
| ~132 | C -CH₃ (aromatic) |
| ~130 | C H (aromatic, ortho to -CH₃) |
| ~121 | C H (aromatic, ortho to -O-) |
| ~118 (t) | -OC F₂- |
| ~115 (t) | -C F₂H |
| ~21 | -C H₃ |
Note: '(t)' indicates a triplet due to C-F coupling. Predicted data is based on computational models and empirical data of similar structures.
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In this compound, the four fluorine atoms are in two different chemical environments, giving rise to two distinct signals. The two fluorine atoms of the -CF₂- group adjacent to the oxygen will appear as a triplet due to coupling with the proton on the adjacent carbon. The two fluorine atoms of the -CF₂H group will appear as a doublet due to coupling with the single proton.
Predicted ¹⁹F NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -85 | t | -OF ₂- |
| ~ -135 | d | -CF ₂H |
Note: 'd' denotes a doublet and 't' a triplet. Chemical shifts are referenced to a standard, typically CFCl₃. Predicted data is based on computational models and empirical data of similar structures.
To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, confirming the ortho and meta relationships of the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR signals.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F bonds, the aromatic C-H and C=C bonds, the ether C-O bond, and the aliphatic C-H bonds of the methyl group.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| 1610, 1510 | Strong | Aromatic C=C Stretch |
| 1250-1050 | Strong | C-O Ether Stretch |
| 1200-1000 | Very Strong | C-F Stretch |
Note: Predicted data is based on typical vibrational frequencies for these functional groups.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of specific bonds.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion |
| 208 | [M]⁺ (Molecular Ion) |
| 107 | [CH₃C₆H₄O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
| 51 | [C₄H₃]⁺ |
The fragmentation is likely to be initiated by the cleavage of the C-O bond of the ether linkage. The formation of the tropylium (B1234903) ion (m/z 91) is a common fragmentation pathway for toluene (B28343) derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the primary chromophore is the substituted benzene (B151609) ring. The electronic spectrum of benzene and its derivatives is dominated by transitions of electrons within the delocalized π-system of the aromatic ring. These are known as π→π* transitions, where an electron is excited from a bonding π orbital to an antibonding π* orbital.
The benzene ring itself exhibits characteristic absorption bands. The symmetry of the benzene molecule results in certain electronic transitions being "forbidden," leading to bands of lower intensity. However, when substituents are added to the benzene ring, the molecular symmetry is reduced, and these forbidden bands can become more intense. stackexchange.comup.ac.za The substituents also influence the energy of the π and π* orbitals, which causes shifts in the absorption wavelengths (λmax).
In the case of this compound, the molecule has two substituents on the benzene ring: a methyl group (-CH₃) and a tetrafluoroethoxy group (-OCH₂CF₂H). Both the alkoxy group and the methyl group are known to cause a bathochromic shift (a shift to longer wavelengths) of the benzene absorption bands. This is due to the electron-donating nature of the oxygen's lone pairs in the ether group and the hyperconjugation effect of the methyl group, both of which interact with the π-system of the ring. libretexts.org
Toluene, which has a single methyl group, shows a primary absorption band around 262 nm. omlc.orgnist.gov Anisole (methoxybenzene), with a methoxy (B1213986) group (-OCH₃), exhibits a π–π* transition band at approximately 289 nm. acs.org A closer analog, 4-methylanisole, which has both the methyl and methoxy groups, reportedly has an absorption maximum at 279 nm when measured in methanol. chemicalbook.com
The following table summarizes the UV-Vis absorption data for relevant analog compounds, providing a basis for estimating the spectral properties of this compound.
| Compound Name | Structure | λmax (nm) | Solvent | Transition Type |
| Toluene | C₆H₅CH₃ | 262 | Cyclohexane | π→π |
| Anisole | C₆H₅OCH₃ | 289 | Methanol | π→π |
| 4-Methylanisole | CH₃C₆H₄OCH₃ | 279 | Methanol | π→π* |
Applications As Synthetic Intermediates for Fluorinated Organic Molecules and Advanced Materials
Precursors in the Synthesis of Fluorinated Heterocycles
While direct, documented syntheses of fluorinated heterocycles starting from 4-(1,1,2,2-tetrafluoroethoxy)toluene are not extensively reported in readily accessible literature, the compound's structural features suggest its potential as a precursor. The synthesis of fluorinated heterocycles is a significant area of research in medicinal and materials chemistry due to the unique properties conferred by fluorine atoms.
A plausible synthetic route would involve the initial transformation of the methyl group of this compound into a more reactive functional group, such as a halomethyl or a carbonyl group. For instance, radical halogenation of the methyl group would yield 4-(1,1,2,2-tetrafluoroethoxy)benzyl halide. This intermediate could then participate in cyclization reactions with appropriate binucleophilic reagents to form heterocyclic rings.
Alternatively, oxidation of the methyl group to a carboxylic acid would produce 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid. This derivative is a versatile building block that can be used in the synthesis of various heterocyclic systems, such as oxadiazoles (B1248032) or thiazoles, through well-established synthetic methodologies.
Building Blocks for Specialty Chemicals
The unique combination of a lipophilic tetrafluoroethoxy group and a reactive toluene (B28343) core makes this compound an attractive building block for specialty chemicals. These chemicals are often designed for specific applications where properties like thermal stability, chemical resistance, and specific electronic characteristics are paramount.
Functionalization of the aromatic ring through electrophilic substitution reactions, such as nitration or halogenation, can introduce additional reactive handles for further chemical modification. For example, nitration of this compound would likely yield ortho- and para-nitro derivatives due to the ortho-, para-directing effect of the ether group. These nitro compounds can be subsequently reduced to the corresponding anilines, which are key intermediates in the synthesis of dyes, polymers, and other specialty materials.
The table below summarizes some potential derivatives of this compound that could serve as intermediates for specialty chemicals.
| Derivative Name | Potential Synthesis Route from this compound | Potential Application |
| 4-(1,1,2,2-Tetrafluoroethoxy)benzyl bromide | Radical bromination of the methyl group | Intermediate for further functionalization |
| 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | Oxidation of the methyl group | Monomer for specialty polymers, precursor for esters and amides |
| 2-Nitro-4-(1,1,2,2-tetrafluoroethoxy)toluene | Nitration of the aromatic ring | Precursor for aniline (B41778) derivatives used in dyes and materials |
Role in Fluorous Chemistry and Biphasic Catalysis
The concept of fluorous chemistry relies on the use of highly fluorinated compounds to facilitate the separation of catalysts and products in a biphasic system. Compounds bearing a significant fluorine content, like those derived from this compound, can be designed to be soluble in a fluorous phase.
While this compound itself may not be sufficiently "fluorous" for direct application in many fluorous systems, it can be a precursor to more heavily fluorinated molecules. For instance, further fluorination of the aromatic ring or the incorporation of longer perfluoroalkyl chains onto the molecule could enhance its fluorous character.
These modified, highly fluorinated derivatives could then be used as ligands for metal catalysts. The resulting fluorous catalyst would reside in the fluorous phase, while the reactants and products remain in an organic or aqueous phase. After the reaction, the phases can be easily separated, allowing for the recovery and reuse of the expensive catalyst. This approach is a cornerstone of green chemistry, aiming to reduce waste and improve the efficiency of chemical processes.
Intermediates for Agro-chemical and Pharmaceutical Synthesis (focus on chemical transformation)
The introduction of fluorine into agrochemicals and pharmaceuticals is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. The 1,1,2,2-tetrafluoroethoxy group is a lipophilic motif that can improve the transport of a molecule across biological membranes.
The chemical transformations of this compound to create valuable intermediates for these sectors would likely begin with the functionalization of the methyl group or the aromatic ring.
Oxidation to Benzoic Acid: Oxidation of the methyl group to a carboxylic acid yields 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid. This acid can then be converted into a variety of derivatives, such as esters, amides, and acid chlorides, which are common intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. For example, the benzoic acid derivative could be coupled with various amines to generate a library of amide compounds for biological screening.
Halogenation of the Methyl Group: Radical halogenation of the methyl group would produce 4-(1,1,2,2-tetrafluoroethoxy)benzyl halides. These are reactive electrophiles that can be used to alkylate a wide range of nucleophiles, including phenols, amines, and thiols, to introduce the 4-(1,1,2,2-tetrafluoroethoxy)benzyl moiety into a target molecule.
Functionalization of the Aromatic Ring: Electrophilic aromatic substitution reactions provide another avenue for creating useful intermediates. For instance, nitration followed by reduction would lead to 4-(1,1,2,2-tetrafluoroethoxy)aniline. This aniline derivative is a key building block for the synthesis of various pharmaceuticals and agrochemicals, including certain types of herbicides and fungicides.
The following table outlines some key chemical transformations and the resulting intermediates.
| Starting Material | Reaction | Product | Potential Use in Synthesis |
| This compound | Oxidation | 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | Synthesis of esters, amides for pharmaceuticals and agrochemicals |
| This compound | Radical Halogenation | 4-(1,1,2,2-Tetrafluoroethoxy)benzyl halide | Alkylating agent for introducing the fluorinated benzyl (B1604629) group |
| This compound | Nitration, then Reduction | 4-(1,1,2,2-Tetrafluoroethoxy)aniline | Precursor for nitrogen-containing bioactive molecules |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
Current synthetic methods for aryl tetrafluoroethyl ethers often rely on established but potentially limited approaches. The future of synthesizing 4-(1,1,2,2-tetrafluoroethoxy)toluene and its analogs lies in the development of more efficient, sustainable, and versatile synthetic strategies.
One promising avenue is the exploration of late-stage fluorination techniques . These methods would allow for the introduction of the tetrafluoroethoxy group at a later stage in a synthetic sequence, providing greater flexibility in the design of complex molecules. cas.cn Research in this area could focus on the development of novel reagents and catalysts that can selectively introduce the -OCF₂CF₂H moiety onto a pre-existing toluene (B28343) derivative.
Furthermore, transition-metal-catalyzed cross-coupling reactions present a significant opportunity. While palladium-catalyzed methods have been explored for similar compounds, there is scope for developing new catalytic systems with improved efficiency, broader substrate scope, and milder reaction conditions. researchgate.net Investigating catalysts based on other transition metals could lead to novel and more economical synthetic routes.
Additionally, the development of "green" synthetic methodologies is crucial. researchgate.netresearchgate.net This includes the use of more environmentally benign solvents, reducing the number of synthetic steps, and improving the atom economy of the reactions. numberanalytics.com Exploring flow chemistry approaches could also offer advantages in terms of safety, scalability, and efficiency. numberanalytics.com
Exploration of New Chemical Transformations
The reactivity of the this compound molecule is largely unexplored. Future research should focus on understanding and exploiting its chemical behavior to synthesize new and valuable compounds.
A key area of investigation will be the functionalization of the aromatic ring . The electron-withdrawing nature of the tetrafluoroethoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions. Detailed studies on nitration, halogenation, sulfonation, and Friedel-Crafts reactions would provide valuable insights into its reactivity and open up pathways to a wide range of new derivatives.
Another important research direction is the transformation of the methyl group . The reactivity of the benzylic protons could be exploited for radical halogenation or oxidation to introduce further functional groups, such as halogens, alcohols, or carboxylic acids. These transformations would significantly expand the chemical space accessible from this compound.
Furthermore, investigating the reactivity of the tetrafluoroethoxy group itself is warranted. While generally stable, exploring its potential for cleavage or modification under specific conditions could lead to novel synthetic methodologies. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. Applying advanced computational modeling to this compound can accelerate its development and application.
Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, bond energies, and conformational preferences. mdpi.com This information can provide insights into its reactivity and help in designing new reactions. For example, DFT can be used to model transition states of potential reactions, thereby predicting their feasibility and regioselectivity. chemrxiv.org
Molecular dynamics simulations can be used to study the intermolecular interactions of this compound with other molecules, including solvents and biological targets. This can be particularly valuable in predicting its physical properties and potential applications in materials science and medicinal chemistry.
By combining computational predictions with experimental validation, researchers can significantly streamline the discovery and optimization of new synthetic routes and applications for this compound.
Integration with Emerging Fields
The unique properties of this compound make it a promising candidate for integration into several emerging fields of chemistry.
In the area of organofluorine catalysis , this compound could serve as a ligand or a component of a catalytic system. The fluorine atoms can influence the electronic properties and stability of a catalyst, potentially leading to enhanced reactivity and selectivity. scitechdaily.com
The principles of sustainable chemistry are becoming increasingly important in chemical synthesis. numberanalytics.comnumberanalytics.com Future research should focus on developing sustainable processes for the synthesis and application of this compound. This includes the use of renewable starting materials, energy-efficient reaction conditions, and the design of recyclable catalysts. researchgate.netnumberanalytics.com The development of greener fluorination techniques will be paramount in this endeavor. researchgate.netdovepress.com
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
